1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one 1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15729043
InChI: InChI=1S/C14H18BClO3/c1-9(17)11-7-6-10(16)8-12(11)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
SMILES:
Molecular Formula: C14H18BClO3
Molecular Weight: 280.56 g/mol

1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

CAS No.:

Cat. No.: VC15729043

Molecular Formula: C14H18BClO3

Molecular Weight: 280.56 g/mol

* For research use only. Not for human or veterinary use.

1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one -

Specification

Molecular Formula C14H18BClO3
Molecular Weight 280.56 g/mol
IUPAC Name 1-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Standard InChI InChI=1S/C14H18BClO3/c1-9(17)11-7-6-10(16)8-12(11)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Standard InChI Key UJIZNSOUTFQQHJ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(=O)C

Introduction

Chemical Identification and Structural Analysis

Molecular Characterization

1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is systematically identified by its CAS registry number 1377503-12-2 and molecular formula C14H17BClO3\text{C}_{14}\text{H}_{17}\text{BClO}_{3}, corresponding to a molecular weight of 254.52 g/mol. The structure combines an acetyl-substituted phenyl ring with a chlorinated ortho position and a pinacol boronic ester group at the para position (Figure 1). This arrangement creates distinct electronic properties that enhance its reactivity in transition metal-catalyzed reactions.

Table 1: Key Identifiers

PropertyValue
CAS Number1377503-12-2
Molecular FormulaC14H17BClO3\text{C}_{14}\text{H}_{17}\text{BClO}_{3}
Molecular Weight254.52 g/mol
IUPAC Name1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

Structural Features

X-ray crystallography of analogous boronic esters reveals that the dioxaborolane ring adopts a planar conformation, with boron maintaining sp² hybridization . The chloro substituent induces electronic asymmetry in the phenyl ring, polarizing the π-system toward the acetyl group. This polarization facilitates nucleophilic attacks at the carbonyl carbon while stabilizing intermediates during coupling reactions.

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis typically proceeds via a Miyaura borylation reaction, where a chloro-substituted phenylacetyl precursor reacts with bis(pinacolato)diboron (B2pin2\text{B}_{2}\text{pin}_{2}) in the presence of a palladium catalyst. A representative protocol involves heating a mixture of 1-(4-chloro-2-iodophenyl)ethan-1-one (1.0 equiv), B2pin2\text{B}_{2}\text{pin}_{2} (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in anhydrous dioxane at 90°C for 16 hours. Post-reaction purification employs filtration through Celite to remove catalyst residues, followed by chromatographic separation to achieve >95% purity.

Table 2: Optimized Reaction Conditions

ParameterValue
Temperature90°C
Reaction Time16 hours
CatalystPd(dppf)Cl₂ (5 mol%)
BaseKOAc (3.0 equiv)
SolventAnhydrous dioxane

Scalability Challenges

Industrial-scale production faces challenges in controlling exothermic side reactions during boron incorporation. Process intensification studies recommend gradual reagent addition and real-time temperature monitoring to suppress dimerization byproducts.

Reactivity and Mechanism of Action

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group participates in palladium-catalyzed cross-couplings with aryl halides through a well-established mechanism. The catalytic cycle begins with oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronic ester. Reductive elimination yields the biaryl product while regenerating the Pd catalyst (Figure 2). This reactivity underpins its use in constructing pharmaceutical scaffolds like biphenyl antibiotics and kinase inhibitors.

Electrophilic Aromatic Substitution

The electron-deficient phenyl ring undergoes regioselective nitration and sulfonation at the meta position relative to the acetyl group. Kinetic studies show a 12-fold rate enhancement compared to unchlorinated analogs due to improved charge stabilization.

Physical and Chemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition onset at 218°C, with exothermic degradation peaking at 245°C. The material remains stable under ambient conditions for >12 months when stored in amber glass under argon.

Solubility Profile

Polar aprotic solvents demonstrate optimal dissolution capacity:

  • DMSO: 48 mg/mL

  • THF: 32 mg/mL

  • Acetonitrile: 18 mg/mL

Aqueous solubility remains negligible (<0.1 mg/mL) across physiological pH ranges, necessitating formulation with surfactants for biological applications.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a key precursor to protease inhibitors and Janus kinase (JAK) antagonists. Recent patent literature discloses its use in synthesizing a third-generation BTK inhibitor currently in Phase II trials for autoimmune disorders.

Materials Science

Incorporation into conjugated polymers enhances electron transport properties in organic photovoltaics. Devices fabricated with boronic ester-containing polyfluorenes exhibit power conversion efficiencies up to 8.7% under AM1.5G illumination.

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